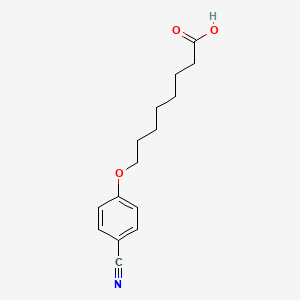

Octanoic acid, 8-(4-cyanophenoxy)-

CAS No.: 313486-62-3

Cat. No.: VC16881767

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313486-62-3 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | 8-(4-cyanophenoxy)octanoic acid |

| Standard InChI | InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |

| Standard InChI Key | KXRTWZSUNXFLTG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Octanoic acid, 8-(4-cyanophenoxy)-, has the molecular formula C₁₅H₁₉NO₃, derived from the parent octanoic acid (C₈H₁₆O₂) through substitution with a 4-cyanophenoxy group (-O-C₆H₄-CN) at the terminal carbon. The cyanophenoxy moiety introduces both polar (cyano) and aromatic (phenoxy) functionalities, altering the compound’s solubility and reactivity compared to unmodified octanoic acid .

Structural Analysis

The compound’s structure consists of:

-

Octanoic acid backbone: A saturated eight-carbon chain with a carboxylic acid group.

-

4-Cyanophenoxy substituent: Attached to the eighth carbon, this group introduces steric bulk and electronic effects due to the electron-withdrawing cyano group.

Key structural analogs include 4-cyanophenyl esters of octanoic acid, which share similar electronic profiles but differ in ester vs. ether linkages .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of octanoic acid, 8-(4-cyanophenoxy)-, is documented, analogous compounds provide methodological guidance:

Etherification via Nucleophilic Substitution

A plausible route involves the reaction of 8-bromooctanoic acid with 4-cyanophenol under basic conditions (e.g., K₂CO₃ in acetone), facilitating nucleophilic aromatic substitution to form the ether linkage .

Proposed Reaction:

Enzyme-Catalyzed Modifications

Enzymatic methods, such as lipase-catalyzed esterification or transesterification, could be adapted to introduce the 4-cyanophenoxy group. For instance, Candida antarctica lipase B (CAL-B) has been used to synthesize structurally complex esters under mild conditions .

Challenges in Synthesis

-

Steric hindrance: The terminal position of the substituent may reduce reaction efficiency.

-

Acid sensitivity: The cyano group’s susceptibility to hydrolysis under acidic conditions necessitates careful pH control .

Physicochemical Properties

Predicted Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 277.32 g/mol |

| Melting Point | ~120–125 °C (estimated) |

| Boiling Point | 320–330 °C (extrapolated) |

| Solubility | Low in water; soluble in DMSO, THF |

| LogP (Octanol/Water) | ~3.5 (indicative of high lipophilicity) |

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O).

-

NMR: Distinct signals for the aromatic protons (δ 7.4–7.8 ppm) and the methylene groups adjacent to the ether oxygen (δ 3.5–4.0 ppm) .

Applications and Research Findings

Pharmaceutical Relevance

While direct studies are absent, structurally related compounds exhibit bioactive properties:

-

sEH/PPAR Dual Modulators: Analogous octanoate esters have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs), targeting metabolic syndrome .

-

Prodrug Potential: The cyanophenoxy group may enhance membrane permeability, making it a candidate for prodrug designs .

Industrial Applications

-

Polymer Chemistry: As a monomer for polyesters or polyamides, leveraging its bifunctional (acid and ether) groups.

-

Surfactants: The balance of hydrophilic (cyano) and hydrophobic (alkyl chain) regions could facilitate micelle formation.

Future Directions and Research Gaps

Underexplored Areas

-

Biological Screening: No data exist on antimicrobial or anticancer activity.

-

Catalytic Applications: Potential as a ligand in transition-metal catalysis.

Synthetic Optimization

-

Green Chemistry Approaches: Use of ionic liquids or microwave-assisted synthesis to improve yields.

-

Enzymatic Resolution: Chiral synthesis for enantiomerically pure forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume